1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
1-Methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- Position 1: A methyl group.
- Position 4: An N-(o-tolyl) group (ortho-methylphenyl), providing steric bulk and lipophilicity.
This scaffold is associated with diverse pharmacological activities, including kinase inhibition and cholinesterase modulation, as seen in structural analogs .
特性
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-8-10-25(11-9-13)19-22-17(15-12-20-24(3)18(15)23-19)21-16-7-5-4-6-14(16)2/h4-7,12-13H,8-11H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPIQRUWPWAOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-Methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅ |
| Molecular Weight | 325.41 g/mol |
| CAS Number | 955837-77-1 |
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit various biological activities, primarily through their interaction with specific enzymes and receptors. This compound has shown potential as an inhibitor of key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial in signaling pathways for cell proliferation and survival .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess notable antitumor properties. For instance, compounds similar to 1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been shown to inhibit tumor growth in various cancer cell lines. A notable study tested several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that some compounds exhibited synergistic effects when combined with doxorubicin .
Anti-inflammatory and Antibacterial Effects
In addition to antitumor activity, pyrazolo derivatives have demonstrated anti-inflammatory and antibacterial effects. The compound's ability to inhibit inflammatory cytokines suggests potential applications in treating inflammatory diseases . Moreover, studies have indicated that certain pyrazole derivatives can effectively combat bacterial infections, making them candidates for developing new antibiotics .
Study on Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of various pyrazolo derivatives. The compound was tested in vitro against a panel of cancer cell lines, including those resistant to conventional therapies. Results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as a chemotherapeutic agent .
Synergistic Effects with Doxorubicin
In another investigation involving the combination of pyrazolo compounds with doxorubicin, researchers observed enhanced cytotoxicity against resistant breast cancer cells. The study utilized the Combination Index method to assess synergy, revealing that certain pyrazole derivatives could lower the effective dose of doxorubicin required for therapeutic efficacy .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines exhibit tunable bioactivity through substituent variations. Below is a detailed comparison of the target compound with analogs reported in the literature:
Table 1: Key Structural and Activity Comparisons
Key Observations
Substituent Impact on Enzyme Inhibition: The 4-methylpiperidin-1-yl group (target compound) is structurally analogous to 9e, a potent BuChE inhibitor (IC50 = 2.2 μM). In contrast, NA-PP1 replaces the piperidine with a tert-butyl group, enabling selective PKC inhibition, highlighting the role of R1 in target specificity .
Steric and Electronic Effects :
- The N-(o-tolyl) group (target compound) introduces ortho-methyl steric hindrance, which may enhance binding pocket selectivity compared to para-substituted analogs like S29 (4-fluorobenzyl) .
- Sulfur-containing substituents (e.g., methylthio in 2a ) are associated with intermediate roles in synthesis rather than direct bioactivity .
Kinase Inhibition Potential: S29 demonstrates kinase inhibition at nanogram concentrations, suggesting that pyrazolo[3,4-d]pyrimidines with halogenated R1 groups may optimize kinase binding . The target compound’s 4-methylpiperidin-1-yl group could mimic cyclic amine motifs in kinase inhibitors like imatinib, though direct data is lacking.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
